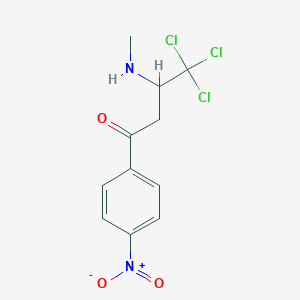![molecular formula C17H12Cl5NO2 B3820879 N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide
Übersicht
Beschreibung
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide is not fully understood. However, it has been shown to interact with multiple targets in the cell. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to interact with ion channels and receptors in the cell membrane, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification genes, which may contribute to its neuroprotective effects. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to possess a wide range of biological activities. However, there are also limitations to using N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide in lab experiments. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide may have limited solubility in certain solvents, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further research is needed to investigate its potential anti-cancer properties and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and anti-cancer properties. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl5NO2/c18-11-6-7-12(13(19)8-11)14(24)9-15(17(20,21)22)23-16(25)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMLLHLVSIQKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B3820811.png)
![methyl 5-[(2-methoxy-4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3820817.png)

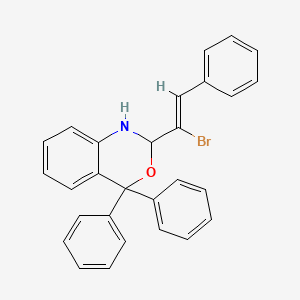
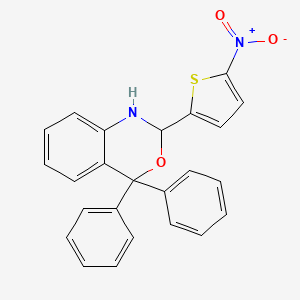

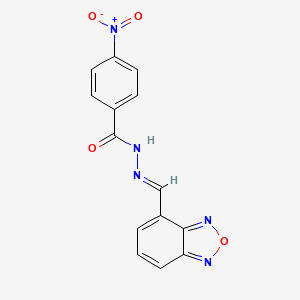
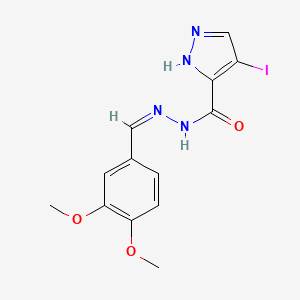
![2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol](/img/structure/B3820848.png)
![N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B3820855.png)
![1,1'-[1,4-phenylenebis(methylene)]bis(3,5-diphenyl-1H-1,2,4-triazole)](/img/structure/B3820870.png)

![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)
